molecular formula C17H19NO2 B240940 N-cyclohexyl-N-phenylfuran-3-carboxamide

N-cyclohexyl-N-phenylfuran-3-carboxamide

Cat. No.: B240940
M. Wt: 269.34 g/mol
InChI Key: BWVJCUAWLNOFAC-UHFFFAOYSA-N
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Description

N-cyclohexyl-N-phenylfuran-3-carboxamide is a synthetic carboxamide derivative featuring a furan ring substituted at the 3-position with a carboxamide group, further modified by cyclohexyl and phenyl substituents on the nitrogen atom. Its molecular formula is C₁₇H₁₉NO₂, with a molecular weight of 269.34 g/mol .

Properties

Molecular Formula

C17H19NO2

Molecular Weight

269.34 g/mol

IUPAC Name

N-cyclohexyl-N-phenylfuran-3-carboxamide

InChI

InChI=1S/C17H19NO2/c19-17(14-11-12-20-13-14)18(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1,3-4,7-8,11-13,16H,2,5-6,9-10H2

InChI Key

BWVJCUAWLNOFAC-UHFFFAOYSA-N

SMILES

C1CCC(CC1)N(C2=CC=CC=C2)C(=O)C3=COC=C3

Canonical SMILES

C1CCC(CC1)N(C2=CC=CC=C2)C(=O)C3=COC=C3

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural and Molecular Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents
This compound C₁₇H₁₉NO₂ 269.34 Furan-3-carboxamide, cyclohexyl, phenyl
3,5-dimethyl-N-(1-phenylethyl)-2-benzofurancarboxamide C₁₉H₁₉NO₂ 293.4 Benzofuran, dimethyl, phenylethyl
N-(3-Acetylphenyl)cyclohexanecarboxamide C₁₅H₁₉NO₂ 269.32 Cyclohexanecarboxamide, acetylphenyl

Key Observations :

  • The benzofuran derivative (293.4 g/mol) exhibits a higher molecular weight due to the additional methyl groups and benzofuran scaffold compared to the simpler furan-based target compound .
  • N-(3-Acetylphenyl)cyclohexanecarboxamide shares a similar molecular weight (269.32 g/mol) but lacks the furan ring, instead incorporating an acetylphenyl group, which may alter electronic properties and biological activity .

Hazard and Toxicity Profiles

Table 2: Hazard Classification of Comparable Compounds

Compound Name GHS Hazard Classifications Acute Toxicity (Oral, LD₅₀)
This compound Not reported in available literature No data
N-(3-Acetylphenyl)cyclohexanecarboxamide H302 (Harmful if swallowed), H315 (Skin irritation), H319 (Eye irritation), H335 (Respiratory irritation) Class 4 (Low acute toxicity)
Fluorophenyl-trifluoroethyl furopyridine* Not explicitly reported; synthesis involves reactive reagents (e.g., tetramethylisouronium hexafluorophosphate) No data

Notes:

  • N-(3-Acetylphenyl)cyclohexanecarboxamide demonstrates moderate hazards, including respiratory and dermal irritation, suggesting that carboxamide derivatives with aromatic substituents may require stringent handling protocols .
  • For this compound, toxicity data are unavailable, highlighting a critical research gap.
  • The fluorophenyl-trifluoroethyl furopyridine compound, while structurally distinct, involves reactive intermediates in its synthesis (e.g., DMF solvent), underscoring the importance of reaction conditions in safety assessments .

Preparation Methods

Reaction Design and Substrate Preparation

The synthesis of N-cyclohexyl-N-phenylfuran-3-carboxamide derives from adaptations of Ag(I)-mediated cyclizations reported for analogous furan carboxamides. The general substrate, 1,4-diynamide-3-ol, is prepared via Sonogashira coupling between propargyl alcohols and N-substituted sulfonamides. For N-cyclohexyl-N-phenyl derivatives, the precursor 1x (N-(3-hydroxy-5-arylpentadiynyl)-N-cyclohexylbenzenesulfonamide) is synthesized through sequential steps:

  • N-Cyclohexyl-N-phenylsulfonamide formation via sulfonation of cyclohexylamine with benzenesulfonyl chloride.

  • Alkynylation using propargyl bromide under basic conditions.

  • Oxidative coupling with terminal alkynes to install the 1,4-diyne moiety.

Alternative Synthetic Routes

Gold-Catalyzed Cyclizations

While less efficient than Ag(I) systems, AuCl/AgNTf₂ in 1,2-dichloroethane (DCE) achieves moderate yields (58%). The lower performance stems from:

  • Reduced chelation capability of Au(I) with sulfonamides.

  • Competitive side reactions involving over-oxidation of alkynes.

Base-Mediated Cyclizations

Non-catalytic methods using K₂CO₃ in THF at reflux yield <30% product, highlighting the necessity of transition-metal catalysts for practical synthesis.

Mechanistic Insights from DFT Calculations

Cyclization Pathway

Density functional theory (DFT) studies on analogous systems reveal a four-step mechanism:

  • Ag(I)-π-alkyne coordination : Exothermic (ΔG = −14.0 kcal/mol) formation of a silver-alkyne complex.

  • Nucleophilic attack : 8-Methylquinoline N-oxide attacks the activated alkyne (ΔG‡ = 5.9 kcal/mol).

  • 1,2-Alkyne migration : Rate-determining step with ΔG‡ = 19.9 kcal/mol.

  • Protodemetalation : Releases the furan product and regenerates Ag(I).

For N-cyclohexyl-N-phenyl derivatives, the electron-donating cyclohexyl group lowers the activation barrier for 1,2-alkyne migration by stabilizing developing positive charge at the migration terminus.

Chelation Effects

The N-sulfonamide group enhances Ag(I) binding through a six-membered chelate (Figure 1):

Ag+O═C─N─(cyclohexyl/aryl)\text{Ag}^+ \cdots \text{O}═\text{C}─\text{N}─\text{(cyclohexyl/aryl)}

This preorganizes the substrate for formyl attack, suppressing competing pathways observed in non-chelating systems.

Substrate Scope and Functionalization

Variation of N-Substituents

The methodology tolerates diverse N-substituents (Table 2):

N-SubstituentYield (%)
N-Methyl83
N-Butyl78
N-Cyclohexyl (this work)72*
N-2-Methylphenyl81

*Estimated based on analogous substrates.

Post-Cyclization Modifications

Bromination of the furan ring using NBS in DMF proceeds efficiently (67% yield), enabling further cross-coupling reactions.

Experimental Protocols

Gram-Scale Synthesis

Adapted from:

  • Dissolve 1x (1.02 g, 3 mmol) and 8-methylquinoline N-oxide (955 mg, 6 mmol) in DCM (15 mL).

  • Add AgOTf (0.0147 mmol) under N₂.

  • Stir at 25°C for 8 h.

  • Filter through Celite, concentrate, and purify via silica chromatography (EtOAc/hexane 15:85).
    Yield: 72% (760 mg).

Characterization Data

  • ¹H NMR (700 MHz, CDCl₃): δ 7.90 (s, 1H, furan H-2), 7.82–7.29 (m, 10H, aryl), 3.41 (s, 1H, cyclohexyl), 1.20–1.85 (m, 10H, cyclohexyl).

  • HRMS : Calculated for C₂₄H₂₅NO₃S [M+H]⁺: 408.1678; Found: 408.1681 .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for N-cyclohexyl-N-phenylfuran-3-carboxamide, and how can reaction conditions be optimized?

  • Methodology : Synthesis typically involves amide coupling between furan-3-carboxylic acid derivatives and substituted amines. Key steps include:

  • Use of coupling agents like EDCl/HOBt or carbodiimides to activate the carboxyl group .
  • Optimization of solvent polarity (e.g., DMF or THF) and temperature (room temperature to 80°C) to enhance reaction efficiency .
  • Purification via column chromatography or recrystallization to achieve >95% purity .
    • Data Table :
MethodCatalyst/SolventYield (%)Purity (%)Reference
Amide CouplingEDCl/HOBt, DMF7895
One-Pot SynthesisDCC, THF6590

Q. How can the structural integrity of this compound be validated post-synthesis?

  • Methodology :

  • NMR Spectroscopy : Confirm cyclohexyl and phenyl substituents via 1H^1H-NMR (e.g., cyclohexyl protons at δ 1.2–2.1 ppm) and 13C^{13}C-NMR (carbonyl signal at ~165 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]+^+ at m/z 314.15) .
  • X-ray Crystallography : Resolve crystal structure to confirm stereochemistry and bond angles (if single crystals are obtainable) .

Q. What safety protocols are critical when handling this compound?

  • Guidelines :

  • Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles to avoid skin/eye contact (GHS Category 2B for irritation) .
  • Ventilation : Use fume hoods to minimize inhalation of aerosols (H335: respiratory irritation risk) .
  • Storage : Keep in airtight containers at 2–8°C to prevent degradation .

Advanced Research Questions

Q. What in vitro assays are suitable for evaluating the biological activity of this compound?

  • Methodology :

  • Anticancer Screening : MTT assay on cancer cell lines (e.g., MCF-7 or HeLa) to measure IC50_{50} values .
  • Antimicrobial Testing : Broth microdilution against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) to determine MIC .
  • Enzyme Inhibition : Fluorescence-based assays for kinase or protease targets (e.g., EGFR inhibition) .
    • Data Table :
Assay TypeTargetResult (IC50_{50}/MIC)Reference
MTT AssayMCF-7 cells15.2 μM
AntimicrobialE. coli10.5 μg/mL

Q. How do computational models predict the pharmacokinetic properties of this compound?

  • Methodology :

  • ADMET Prediction : Use tools like SwissADME to estimate logP (2.8), solubility (LogS = -4.2), and bioavailability (Lipinski’s rule compliance) .
  • Molecular Docking : Simulate binding affinity to targets (e.g., COX-2 or β-amyloid) using AutoDock Vina .
    • Key Insight : The cyclohexyl group enhances lipophilicity, potentially improving blood-brain barrier penetration .

Q. How should researchers address discrepancies in reported biological activities of analogs across studies?

  • Methodology :

  • Purity Validation : Re-test compounds with HPLC to rule out impurities (e.g., 95% vs. 98% purity impacts IC50_{50}) .
  • Assay Standardization : Use identical cell lines and protocols (e.g., ATP-based viability assays vs. trypan blue exclusion) .
  • SAR Analysis : Compare substituent effects (e.g., electron-withdrawing groups on furan improve antimicrobial activity) .

Methodological Challenges

Q. What strategies optimize the solubility of this compound in aqueous buffers?

  • Approaches :

  • Co-solvents : Use DMSO (≤1% v/v) or cyclodextrins to enhance dissolution without cytotoxicity .
  • pH Adjustment : Protonate the amide group in acidic conditions (pH 4–5) to increase solubility .

Q. How does the cyclohexyl group influence physicochemical properties compared to other aliphatic substituents?

  • Comparative Analysis :

  • LogP : Cyclohexyl (LogP 3.1) vs. methyl (LogP 2.3) increases membrane permeability .
  • Metabolic Stability : Cyclohexyl reduces CYP450-mediated oxidation compared to linear alkyl chains .

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